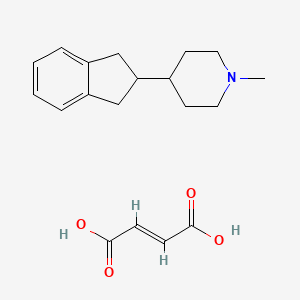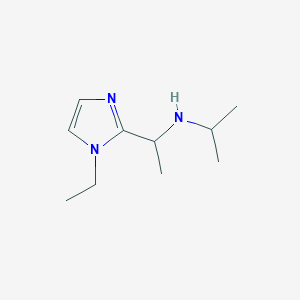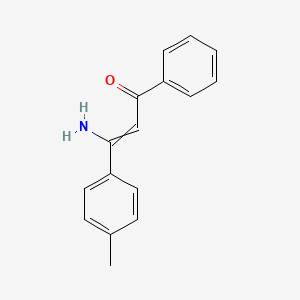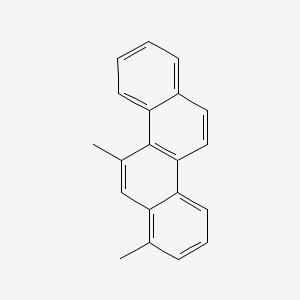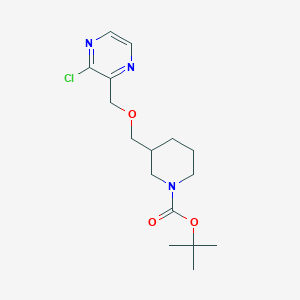
2,10-Phenanthrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is extracted and reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the reduction and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, leading to products like 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
2,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,10-Phenanthrenediol involves its interaction with cellular components and enzymes. For instance, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular metabolism and induce apoptosis. The compound may also disrupt cell membranes and inhibit the proliferation of certain bacteria .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
- 1-Phenanthrol
- 2-Phenanthrol
Eigenschaften
CAS-Nummer |
364080-32-0 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-2,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H |
InChI-Schlüssel |
GPNDMTKUSUOWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



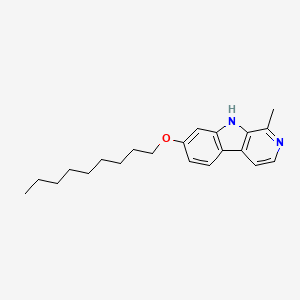

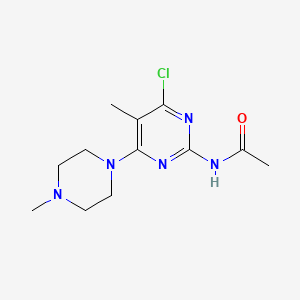
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)
![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
